2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide
Description
This compound features a benzimidazole core substituted with a benzyl group at the N1 position. The benzimidazole is linked via a methyl-piperazine bridge to an acetamide moiety, which is further substituted with a furan-2-ylmethyl group. Its synthesis likely involves multi-step coupling reactions, including amide bond formation and piperazine functionalization, as observed in analogous compounds .
Properties
IUPAC Name |
2-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c32-26(27-17-22-9-6-16-33-22)20-30-14-12-29(13-15-30)19-25-28-23-10-4-5-11-24(23)31(25)18-21-7-2-1-3-8-21/h1-11,16H,12-15,17-20H2,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBOKUOFSZCNFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)CC(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(furan-2-ylmethyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 442.53 g/mol. The structure includes a benzimidazole moiety, which is known for its diverse biological activities, and a piperazine ring that enhances its pharmacological profile.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole, including the compound , exhibit significant antimicrobial properties. A study evaluated several benzimidazole derivatives against various bacterial strains, revealing Minimum Inhibitory Concentrations (MIC) as follows:
| Compound | MIC (µM) | Target Strains |
|---|---|---|
| N1 | 1.27 | Gram-positive |
| N8 | 1.43 | Gram-negative |
| N22 | 2.60 | Fungal |
| N23 | 2.65 | Mixed |
These results suggest that the compound displays potent activity against both Gram-positive and Gram-negative bacteria as well as fungi, indicating its potential as an antimicrobial agent .
Anticancer Activity
In anticancer studies, the compound has demonstrated efficacy against various cancer cell lines. The following table summarizes findings from a recent screening:
| Cell Line | IC50 (µM) | Comparison Drug (5-FU) IC50 (µM) |
|---|---|---|
| HCT116 | 4.53 | 9.99 |
| MCF7 | 5.85 | 10.50 |
The results indicate that the compound has a lower IC50 value compared to the standard drug 5-Fluorouracil (5-FU), showcasing its potential as an effective anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in DNA replication and cell division, such as topoisomerases and kinases .
- Induction of Apoptosis : Studies have indicated that it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .
- Cell Signaling Modulation : The compound influences various cell signaling pathways, affecting gene expression and cellular metabolism .
Case Studies
In a recent case study involving the treatment of cancer cell lines with the compound, researchers observed significant reductions in cell viability after treatment over a period of 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells, providing evidence for its mechanism of action .
Comparison with Similar Compounds
Compound 9c (): 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide
- Key Differences : Replaces the target compound’s piperazine-furan system with a triazole-thiazole-aryl scaffold. The 4-bromophenyl group enhances lipophilicity compared to the target’s furan.
- Activity : Docking studies () suggest strong binding to α-glucosidase, attributed to bromine’s electron-withdrawing effects and thiazole’s rigidity .
- Physicochemical Data : Melting point 218–220°C; IR peaks at 3250 cm⁻¹ (N–H) and 1660 cm⁻¹ (C=O) .
W1 (): 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide
- Key Differences : Introduces a thioether linkage and a dinitrophenyl group instead of the furan-piperazine moiety.
Compounds 28–32 (): N-(1H-Benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamides
- Key Differences : Pyrazole substituents replace the benzyl and furan groups. Compound 32 includes a chloro-methyl modification.
- Synthesis : Uses EDCI/HOBt coupling, yielding 70–85% purity. Melting points range from 180–250°C, higher than the target compound’s likely range due to increased crystallinity from pyrazole .
Piperazine-Containing Analogues
10VP91 (): 2-(1-Cyclohexyl-1H-benzo[d]imidazole-2-yl)-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-1-yl)acetamide
Compound 7 (): 1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone
- Key Differences : A piperazine-linked methoxybenzyl-pyridine system. The methoxy group improves solubility compared to the target’s benzyl .
Furan-Substituted Analogues
Compound in : 2-((5-(4-(2-(1H-Benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide
- Key Differences : Incorporates a thiadiazole-thioether linker alongside the furan.
- Activity : Thiadiazole may enhance metabolic stability but reduce solubility compared to the target’s simpler acetamide-piperazine chain .
Comparative Analysis Tables
Table 1: Structural and Physicochemical Comparison
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
Retrosynthetically, the target molecule can be divided into three primary fragments:
- 1-Benzyl-1H-benzo[d]imidazole-2-methyl : The benzimidazole core substituted with a benzyl group at N1 and a methyl group at C2.
- Piperazine-acetamide backbone : A piperazine ring connected to the benzimidazole via a methyl group and to an acetamide group.
- Furan-2-ylmethylamine : The furan-containing amine linked to the acetamide’s nitrogen.
Key challenges include regioselective functionalization of the benzimidazole, efficient coupling of the piperazine linker, and amide bond formation under mild conditions.
Synthesis of 1-Benzyl-1H-benzo[d]imidazole-2-methyl
Benzimidazole Core Formation
The benzimidazole scaffold is typically synthesized via condensation of o-phenylenediamine with a carbonyl source. For the 1-benzyl substitution, two approaches are prevalent:
Direct Alkylation-Cyclization
A one-pot method involves reacting o-phenylenediamine with benzyl bromide and triethylamine in acetonitrile, followed by cyclization using acetic acid under reflux. This yields 1-benzyl-1H-benzo[d]imidazole.
Reaction Conditions :
- o-Phenylenediamine (1 eq), benzyl bromide (1.2 eq), Et₃N (2 eq), CH₃CN, 80°C, 6 h.
- Cyclization: AcOH, reflux, 12 h.
- Yield : 78%.
N-Arylamidoxime Cyclization
An alternative route employs N-arylamidoxime intermediates. N-Benzylamidoxime is treated with acetyl chloride and 1,8-diazabicycloundec-7-ene (DBU) in chlorobenzene at 132°C, facilitating cyclization via a nitrene intermediate (Path 1).
Mechanism :
Functionalization with Piperazine
Alkylation of Piperazine
The methyl group at C2 undergoes nucleophilic substitution with piperazine. Using potassium carbonate as a base in DMF, the reaction proceeds via an SN2 mechanism:
Reaction Conditions :
- 1-Benzyl-2-(chloromethyl)-1H-benzo[d]imidazole (1 eq), piperazine (2 eq), K₂CO₃ (3 eq), DMF, 90°C, 24 h.
- Yield : 70%.
Side Reactions :
- Over-alkylation at the piperazine’s secondary amine is mitigated by using excess piperazine.
Acetamide Bridge Formation
Chloroacetylation of Piperazine
The secondary amine of piperazine reacts with chloroacetyl chloride in dichloromethane to form the chloroacetamide intermediate:
Reaction Conditions :
Alternative Synthetic Routes
Microwave-Assisted One-Pot Synthesis
A streamlined approach combines benzimidazole formation and piperazine alkylation in a single pot using microwave irradiation:
Steps :
- o-Phenylenediamine, benzyl bromide, and paraformaldehyde are irradiated at 120°C for 20 min.
- Piperazine and chloroacetyl chloride are added sequentially under microwave conditions.
- Final coupling with furan-2-ylmethylamine.
Advantages :
Solid-Phase Synthesis
Immobilization of the benzimidazole on Wang resin enables stepwise assembly:
- Resin-bound o-phenylenediamine is alkylated with benzyl bromide.
- Cyclization and functionalization proceed on the solid support.
- Cleavage with TFA yields the target compound.
Critical Analysis of Methodologies
| Method | Yield | Time | Advantages | Limitations |
|---|---|---|---|---|
| Traditional Stepwise | 70% | 48 h | High purity, scalable | Lengthy purification steps |
| Microwave One-Pot | 65% | 2 h | Rapid, energy-efficient | Requires specialized equipment |
| Solid-Phase | 60% | 72 h | Ease of purification | Low yield, high resin cost |
Mechanistic Insights
Role of DBU in Cyclization
In the N-arylamidoxime route, DBU facilitates deprotonation and stabilizes the nitrene intermediate, enabling electrocyclization.
Microwave Acceleration
Microwave irradiation enhances reaction rates by promoting molecular rotation and collision, particularly beneficial for SN2 reactions and amide couplings.
Q & A
Q. What are the common synthetic routes for this compound?
The synthesis typically involves multi-step reactions starting with benzimidazole and piperazine precursors. Key steps include:
- Coupling reactions : Use of 1-benzyl-1H-benzimidazole derivatives with piperazine via alkylation or nucleophilic substitution .
- Functionalization : Introduction of the furan-2-ylmethyl group via amidation or nucleophilic acyl substitution .
- Optimization : Solvents like DMF or dichloromethane, and catalysts such as sodium hydride or triethylamine, are critical for yield and selectivity. Reactions are monitored by TLC or HPLC for intermediate purification .
Q. Which spectroscopic techniques confirm structure and purity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments and carbon frameworks, confirming substituent positions .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Elemental Analysis : Matches calculated and experimental C/H/N ratios to ensure purity .
Q. What structural features influence biological activity?
- Benzimidazole core : Facilitates π-π stacking and hydrogen bonding with biological targets .
- Piperazine moiety : Enhances solubility and modulates pharmacokinetics .
- Furan-2-ylmethyl group : Contributes to hydrogen bonding and metabolic stability .
Advanced Research Questions
Q. How can derivatives be designed to enhance efficacy and reduce toxicity?
- Structure-Activity Relationship (SAR) : Modify substituents on the benzimidazole (e.g., electron-withdrawing groups) or piperazine (e.g., alkylation) to alter target affinity .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .
- Toxicity screening : Use in vitro assays (e.g., hepatic cell viability) to prioritize candidates .
Q. How should contradictory biological activity data be resolved?
- Assay validation : Replicate results across orthogonal methods (e.g., enzyme inhibition vs. cell-based assays) .
- Purity verification : Re-analyze compound batches via HPLC to rule out impurities .
- Target profiling : Use proteomics or CRISPR screens to identify off-target effects .
Q. What computational strategies predict target interactions?
- Molecular docking : Simulate binding poses with receptors (e.g., kinases or GPCRs) to identify key interactions (e.g., benzimidazole with hydrophobic pockets) .
- Molecular Dynamics (MD) : Assess binding stability under physiological conditions (e.g., solvation effects) .
- QSAR models : Corrogate electronic properties (e.g., logP, polar surface area) with activity data .
Q. How is stability assessed under physiological conditions?
- Forced degradation studies : Expose the compound to varied pH (1–13), temperatures (25–60°C), and light to identify degradation products via HPLC .
- Metabolic stability : Incubate with liver microsomes and quantify parent compound remaining via LC-MS .
Q. How can synthesis conditions be optimized?
- Solvent screening : Polar aprotic solvents (e.g., DMF) improve reaction rates, while toluene reduces side reactions .
- Catalyst selection : Bases like DBU enhance amidation efficiency compared to weaker bases .
- Temperature control : Lower temperatures (0–5°C) reduce byproducts in sensitive steps (e.g., acylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
